![molecular formula C13H22O3 B12516993 6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid CAS No. 802893-75-0](/img/structure/B12516993.png)
6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid is an organic compound belonging to the class of spiro compounds. It is characterized by a spirocyclic structure, which includes a tert-butyl group, a methyl group, and an oxaspiro ring system. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with trimethylsulfonium iodide in the presence of sodium hydride (NaH) and dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the spiro ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted spiro compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The spirocyclic structure allows it to fit into enzyme active sites, altering their activity and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-tert-Butyl-1-oxaspiro[2.5]octane: Similar spiro structure but lacks the carboxylic acid group.
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: Contains an azaspiro ring instead of an oxaspiro ring.
1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester: Similar structure with an ester group instead of a carboxylic acid group.
Uniqueness
6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
802893-75-0 |
|---|---|
Formule moléculaire |
C13H22O3 |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
6-tert-butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C13H22O3/c1-11(2,3)9-5-7-13(8-6-9)12(4,16-13)10(14)15/h9H,5-8H2,1-4H3,(H,14,15) |
Clé InChI |
UOMVXUKPQTYAAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2(O1)CCC(CC2)C(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



dimethylsilane](/img/structure/B12516925.png)
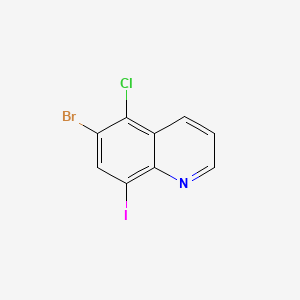
![N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide](/img/structure/B12516930.png)
![2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B12516934.png)
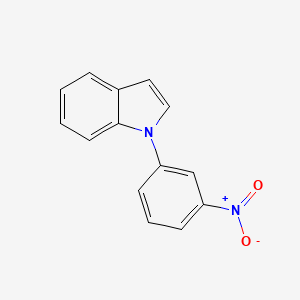
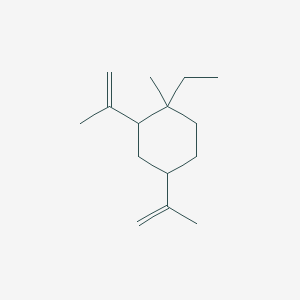
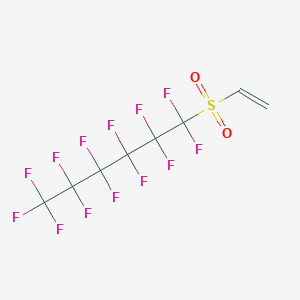
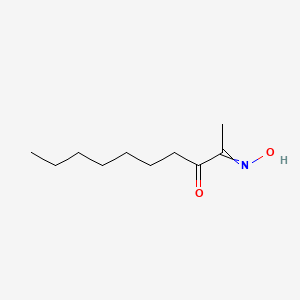
![2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol](/img/structure/B12516968.png)
![2,7-Diazabicyclo[2.2.1]heptane-3-thione](/img/structure/B12516976.png)
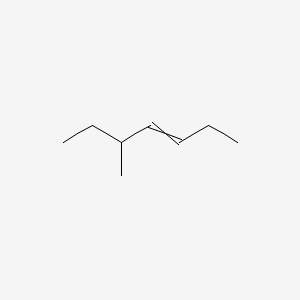
![tert-Butyl(dimethyl)[(4-methylidenehex-5-yn-1-yl)oxy]silane](/img/structure/B12516995.png)
![2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516998.png)
